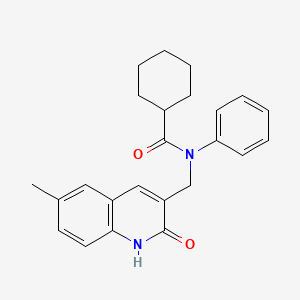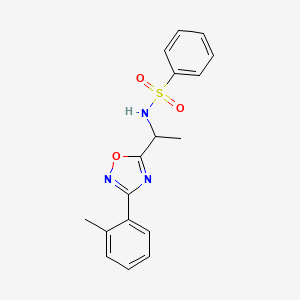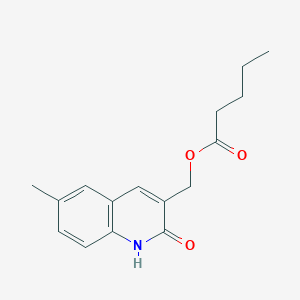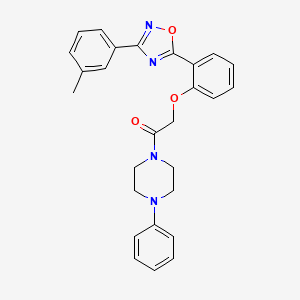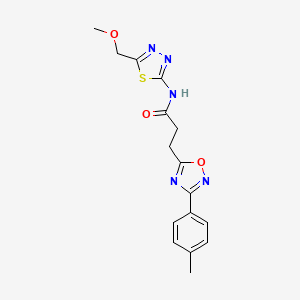
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.
作用机制
MOB exerts its antitumor activity by inhibiting tubulin polymerization, which disrupts the cytoskeleton and prevents cell division. MOB binds to the colchicine-binding site on tubulin, which is a critical site for microtubule assembly. By binding to this site, MOB prevents the formation of microtubules, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
MOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. MOB has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
MOB is a potent inhibitor of tubulin polymerization, which makes it an attractive candidate for cancer treatment. However, MOB's solubility in water is limited, which can make it challenging to use in in vivo experiments. Additionally, MOB's toxicity profile is not well understood, which can limit its use in clinical settings.
未来方向
There are several potential future directions for MOB research. One area of interest is the development of MOB analogs that have improved solubility and reduced toxicity. Another potential direction is the use of MOB as a tool for studying the cytoskeleton and its role in cell division and proliferation. Additionally, MOB's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. Further research is needed to explore these potential applications of MOB.
In conclusion, MOB is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, and its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. However, further research is needed to explore its potential applications fully.
合成方法
MOB can be synthesized using a simple one-pot reaction involving the condensation of 2-methoxybenzoyl hydrazide and 2-methoxyphenylacetic acid with butanoyl chloride in the presence of triethylamine. The reaction yields a white solid, which can be purified using column chromatography.
科学研究应用
MOB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MOB's ability to inhibit tubulin polymerization makes it an attractive candidate for cancer treatment, as tubulin is a critical component of the cytoskeleton and plays a crucial role in cell division.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-10-5-3-8-14(16)20-22-19(27-23-20)13-7-12-18(24)21-15-9-4-6-11-17(15)26-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZNFLJGCATHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



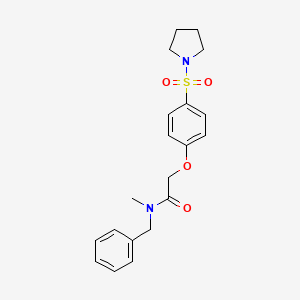
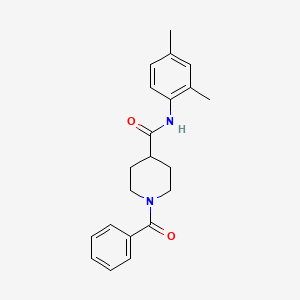
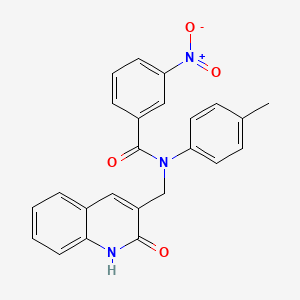
![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
